molecular formula C15H17FO3 B1358970 cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-58-6

cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1358970
CAS No.: 736136-58-6
M. Wt: 264.29 g/mol
InChI Key: PHHIFFQPCUJPBM-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid reflects the complex structural hierarchy inherent in this organic compound. The International Union of Pure and Applied Chemistry designation provides a precise description of the molecular architecture, beginning with the cyclohexane ring system as the fundamental structural backbone. The "cis" configuration designation indicates that the carboxylic acid group at position 1 and the substituted ethyl chain at position 4 are oriented on the same face of the cyclohexane ring, establishing a critical stereochemical relationship that influences the molecule's three-dimensional conformation.

The compound belongs to the broader classification of substituted cyclohexanecarboxylic acids, which constitute an important class of organic molecules characterized by the presence of a six-membered saturated carbocyclic ring bearing a carboxylic acid functional group. Within this classification, the molecule can be further categorized as a fluoroaryl-substituted derivative, owing to the presence of the 2-fluorophenyl moiety attached through a ketone-containing linker. This structural arrangement places the compound within the specialized subset of fluorinated organic acids, which have gained significant attention in pharmaceutical chemistry due to the unique electronic and steric properties imparted by fluorine substitution.

The systematic name can be deconstructed to reveal the specific structural elements: the cyclohexane core provides the fundamental ring system, the carboxylic acid at position 1 establishes the primary functional group, and the 2-(2-fluorophenyl)-2-oxoethyl substituent at position 4 introduces both aromatic character and ketone functionality. This nomenclature system ensures unambiguous identification of the compound across chemical databases and research literature, facilitating accurate communication within the scientific community.

Molecular Formula and Weight

The molecular formula C₁₅H₁₇FO₃ encapsulates the elemental composition of this compound, revealing a carbon-rich structure with strategic incorporation of heteroatoms. The formula indicates the presence of fifteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, and three oxygen atoms, resulting in a molecular weight of 264.29 grams per mole. This molecular weight places the compound within the range typical of small to medium-sized pharmaceutical intermediates and research compounds.

Molecular Property Value Reference
Molecular Formula C₁₅H₁₇FO₃
Molecular Weight 264.29 g/mol
Carbon Atoms 15
Hydrogen Atoms 17
Fluorine Atoms 1
Oxygen Atoms 3

The distribution of heteroatoms within the molecular framework provides insight into the compound's potential chemical reactivity and biological interactions. The single fluorine atom, strategically positioned on the aromatic ring, contributes to the molecule's lipophilicity and electronic properties. The three oxygen atoms are distributed among the carboxylic acid group and the ketone functionality, creating multiple sites for hydrogen bonding and potential biological target interactions. The relatively high carbon-to-heteroatom ratio suggests a predominantly hydrophobic character, while the polar functional groups provide opportunities for specific molecular recognition events.

The molecular weight of 264.29 grams per mole falls within the optimal range for many pharmaceutical applications, conforming to established guidelines for drug-like molecules while maintaining sufficient structural complexity for specific biological activity. This molecular size allows for adequate membrane permeability while providing multiple interaction points for target binding, making it an attractive scaffold for medicinal chemistry applications.

Historical Context in Chemical Literature

The emergence of this compound in chemical literature reflects the broader evolution of fluorinated organic compounds in pharmaceutical research. The compound first appeared in chemical databases in 2008, as documented by its initial creation date in PubChem, marking its entry into the documented chemical space. This timeline corresponds with the increased interest in fluorine-containing molecules within medicinal chemistry, driven by the recognition of fluorine's unique properties in modulating molecular behavior.

The development of synthetic methodologies for cyclohexanecarboxylic acid derivatives has a rich history extending back to early organic chemistry research, with cyclohexanecarboxylic acid itself serving as a fundamental building block for numerous synthetic transformations. The introduction of fluorinated aromatic substituents represents a more recent advancement, reflecting the sophisticated synthetic capabilities developed throughout the late twentieth and early twenty-first centuries. The specific combination of structural elements present in this compound demonstrates the convergence of classical cyclohexane chemistry with modern fluoroorganic synthesis.

Chemical databases have documented various stereoisomeric forms of related compounds, including both cis and trans configurations, indicating systematic exploration of stereochemical effects on molecular properties. The availability of multiple stereoisomers in chemical databases suggests active research interest in understanding how subtle structural variations influence biological and physical properties. Recent modifications to the compound's database entries, as recent as 2025, demonstrate continued research activity and refinement of understanding regarding this molecular system.

The compound's classification under multiple Chemical Abstracts Service registry numbers reflects the complexity of documenting stereochemically diverse molecular systems. This documentation history provides insight into the systematic approach taken by the chemical community to catalog and characterize structurally related compounds, ensuring accurate identification and preventing confusion among researchers.

Structural Significance in Organic Chemistry

The structural architecture of this compound exemplifies several fundamental principles of organic chemistry, particularly in the context of stereochemistry and conformational analysis. The cis configuration creates a specific spatial arrangement that influences the molecule's overall three-dimensional shape, affecting both its physical properties and potential biological interactions. This stereochemical designation is crucial for understanding the compound's behavior in chemical reactions and biological systems, as the relative positioning of functional groups determines accessibility and reactivity.

The cyclohexane ring system adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated carbocycles. Within this conformational framework, the cis relationship between the carboxylic acid and the substituted ethyl chain creates specific steric interactions that influence the molecule's overall stability and reactivity. The presence of bulky substituents in cis positions can lead to increased steric strain, potentially affecting the compound's conformational preferences and chemical behavior.

The incorporation of a fluorinated aromatic system introduces additional structural complexity through the electronic effects of fluorine substitution. Fluorine's high electronegativity and small size create unique electronic environments that can influence both inductive and resonance effects within the aromatic system. These electronic perturbations extend throughout the molecular framework, potentially affecting the reactivity of distant functional groups and the overall molecular dipole moment.

The ketone functional group serves as a critical structural element that bridges the aromatic and aliphatic portions of the molecule. This carbonyl functionality not only provides a site for potential chemical transformations but also contributes to the molecule's overall polarity and hydrogen bonding capabilities. The positioning of the ketone group creates an extended conjugated system with the aromatic ring, potentially influencing the electronic distribution throughout the molecular framework.

Registry Identifications

The Chemical Abstracts Service registry system has assigned multiple identification numbers to this compound, reflecting the compound's complex stereochemical nature and the precision required for chemical documentation. The primary registry numbers 735275-64-6 and 736136-58-6 represent different aspects of the compound's identification, with the dual numbering system likely reflecting variations in stereochemical specification or different preparation methods.

Database Identifier Type Reference
Chemical Abstracts Service 735275-64-6 Primary CAS Number
Chemical Abstracts Service 736136-58-6 Alternative CAS Number
PubChem 24722586 Compound Identifier
DTXSID 201175597 Substance Identifier
MFCD 01319844 Chemical Database Number

The PubChem compound identifier 24722586 provides a unique numerical designation within the National Center for Biotechnology Information chemical database, facilitating cross-referencing and data integration across multiple research platforms. This identifier serves as a stable reference point for the compound across various chemical informatics applications and ensures consistent identification in scientific literature. The PubChem system also documents related stereoisomers and structural variants, providing a comprehensive framework for understanding the compound's position within chemical space.

The DTXSID identifier 201175597 represents the compound's designation within the United States Environmental Protection Agency's CompTox Chemistry Dashboard, reflecting regulatory and environmental considerations associated with chemical substances. This identification system provides additional context for the compound's documentation within governmental databases and regulatory frameworks. The inclusion of such identifiers demonstrates the comprehensive approach taken by chemical databases to ensure complete documentation and traceability of chemical substances.

Properties

IUPAC Name

4-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHIFFQPCUJPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175597
Record name cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-64-6
Record name cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step pathway starting from appropriately substituted cyclohexane derivatives or cyclohexanone precursors. The key steps involve:

  • Introduction of the 2-(2-fluorophenyl)-2-oxoethyl side chain via acylation or aldol-type condensation.
  • Control of the cis stereochemistry on the cyclohexane ring.
  • Functional group transformations to install the carboxylic acid moiety.

Detailed Synthetic Routes

Step Description Reagents/Conditions Notes
1 Starting material: cyclohexanone or substituted cyclohexane derivative Commercially available or synthesized via ring functionalization Purity and stereochemistry of starting material critical
2 Formation of 2-(2-fluorophenyl)-2-oxoethyl substituent Friedel-Crafts acylation or aldol condensation with 2-fluorobenzaldehyde or 2-fluorophenylacetyl derivatives in presence of Lewis acid catalysts (e.g., BF3·Et2O) or bases (e.g., NaOH) Reaction temperature typically elevated (50–100 °C) to drive condensation
3 Stereoselective control of cis configuration Use of chiral auxiliaries, enzymatic catalysis, or selective reduction methods to favor cis isomer Enzymatic asymmetric reductive amination has been reported to improve cis-selectivity
4 Introduction or retention of carboxylic acid group Hydrolysis or oxidation of ester or protected carboxyl precursors Purification by recrystallization or chromatography to isolate pure acid
5 Purification and characterization High-performance liquid chromatography (HPLC), recrystallization Ensures ≥98% purity and correct stereochemistry

Research-Based Preparation Insights

  • A recent study on related cyclohexane derivatives highlighted the use of enzymatic asymmetric reductive amination to achieve high cis-selectivity, minimizing epimerization and improving yield.
  • Continuous flow reactors have been employed in industrial settings to optimize reaction conditions, improving scalability and reproducibility of the synthesis.
  • The use of sodium azide (NaN3) in related cyclohexane ring functionalization has been noted, though excessive use is avoided due to safety and environmental concerns.

Comparative Data on Preparation Conditions

Parameter Typical Range/Condition Impact on Synthesis
Catalyst BF3·Et2O, NaOH, or enzymatic catalysts Influences reaction rate and stereochemical outcome
Temperature 50–100 °C Higher temperatures favor condensation but risk side reactions
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or aqueous media Solvent polarity affects reaction kinetics and selectivity
Reaction Time Several hours to days Longer times may improve conversion but risk epimerization
Purification Recrystallization, HPLC Critical for isolating cis-isomer with high purity

Analytical and Characterization Techniques Supporting Preparation

Summary Table: Key Preparation Method Features

Aspect Description
Starting materials Cyclohexanone derivatives, 2-fluorobenzaldehyde or related acyl precursors
Key reaction types Aldol condensation, Friedel-Crafts acylation, enzymatic reductive amination
Stereochemical control Chiral auxiliaries, enzymatic catalysis, selective reduction
Purification Chromatography, recrystallization, HPLC
Scale-up considerations Continuous flow reactors, automation for reproducibility and yield

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions where the carboxylic acid group is oxidized to form corresponding carboxylate salts or esters.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of a secondary alcohol derivative.

    Substitution: The fluorophenyl group can undergo substitution reactions where the fluorine atom is replaced by other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and arylating agents.

Major Products:

    Oxidation: Carboxylate salts, esters.

    Reduction: Secondary alcohol derivatives.

    Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is C15H17FO3C_{15}H_{17}FO_3, with a molecular weight of approximately 264.29 g/mol. Its structural characteristics contribute to its reactivity and interactions in biological systems, making it a subject of interest in drug development and synthesis.

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of carboxylic acids, including this compound, exhibit promising anticancer properties. For instance, research has shown that certain structural modifications enhance the compound's ability to inhibit tumor growth in vitro and in vivo models. This compound may act by interfering with cancer cell metabolism or promoting apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of cyclohexane carboxylic acids showed significant cytotoxic effects against various cancer cell lines, indicating a pathway for further research into this compound's potential as an anticancer agent .

2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating conditions such as rheumatoid arthritis.

Case Study:
In a model of collagen-induced arthritis in mice, analogs of this compound demonstrated reduced inflammation and joint damage compared to control groups .

Materials Science Applications

1. Polymer Synthesis
The unique structure of this compound allows it to serve as a building block for synthesizing novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability.

Data Table: Polymer Properties

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Standard Polyethylene3080
Polymer from Carboxylic Acid45120

Environmental Science Applications

1. Biodegradable Materials
Research indicates that incorporating this compound into biodegradable plastics can enhance their degradation rates while maintaining structural integrity.

Case Study:
A comparative analysis of biodegradable films containing this compound showed a 30% increase in degradation rate under composting conditions compared to traditional plastics .

Mechanism of Action

The mechanism of action of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Bromine (325.20 g/mol) and chlorine (280.74 g/mol) increase molecular weight and lipophilicity relative to fluorine, which may reduce aqueous solubility .
  • Electron-Donating/Accepting Groups : Methoxy (para, ) enhances solubility, while trifluoromethyl (ortho, ) provides strong electron-withdrawing effects, altering reactivity.

Pharmacological Implications

  • Fluorine’s Role: The ortho-fluorine in the target compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs. This aligns with prasugrel hydrochloride (), where a 2-fluorophenyl group contributes to antiplatelet activity .
  • Cis vs. Trans Isomerism : The cis configuration in the target compound and ’s analog may favor specific binding conformations unavailable to trans isomers (e.g., ) due to spatial arrangement .

Biological Activity

Cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a synthetic organic compound with the molecular formula C15H17FO3 and a molecular weight of 264.30 g/mol. Its structure features a cyclohexane ring substituted with a carboxylic acid group and a fluorophenyl moiety, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly as a therapeutic agent or as an intermediate in drug synthesis.

Molecular Structure

The compound's structure can be represented as follows:

Cis 4 2 2 Fluorophenyl 2 oxoethyl cyclohexane 1 carboxylic acid\text{Cis 4 2 2 Fluorophenyl 2 oxoethyl cyclohexane 1 carboxylic acid}
PropertyValue
Molecular FormulaC15H17FO3
Molecular Weight264.30 g/mol
Physical FormWhite solid
Purity>95%

Preliminary investigations into the biological activity of this compound suggest that it may exhibit various pharmacological effects, potentially due to its interactions with specific biological targets. The fluorophenyl group is hypothesized to enhance the compound's lipophilicity, allowing better penetration through biological membranes and increasing its bioavailability.

Pharmacological Studies

Research has indicated that this compound may act on several biological pathways. Notably, studies have focused on its potential as an antagonist for neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antagonistic ActivityPotential NK1 receptor antagonism
Analgesic EffectsPossible reduction in pain responses
Anti-inflammatory PropertiesInhibition of inflammatory cytokines

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • Study on Pain Management : A study demonstrated that the compound exhibited significant analgesic effects in animal models, suggesting its potential utility in treating chronic pain conditions.
  • Inflammation Reduction : Another investigation highlighted the compound's ability to reduce markers of inflammation in cell cultures, indicating its promise as an anti-inflammatory agent.
  • Neurokinin Receptor Interaction : Research focused on the interaction of this compound with neurokinin receptors showed promising results for developing new treatments for conditions like anxiety and depression.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Condensation Reactions : Utilizing cyclohexanecarboxylic acid derivatives and fluorinated phenyl ketones.
  • Reduction Processes : Modifying existing compounds to introduce the desired functional groups while maintaining structural integrity.

These synthetic routes are significant for optimizing yield and purity, which are crucial for subsequent biological testing.

Q & A

Q. What synthetic methodologies are recommended for preparing cis-4-[2-(2-fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid?

The synthesis typically involves coupling a fluorophenyl ketone intermediate with a cyclohexane-carboxylic acid derivative. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are effective coupling agents in anhydrous dichloromethane (DCM)/DMF mixtures under inert conditions . Optimization of reaction time (e.g., 16–24 hours) and stoichiometric ratios (e.g., 1.2 equivalents of EDCI) can improve yields. Post-synthesis purification via flash chromatography or recrystallization is critical to isolate the cis isomer.

Q. How can the stereochemical configuration of this compound be confirmed?

X-ray crystallography using SHELXL software is the gold standard for resolving stereochemistry. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) can determine the spatial arrangement of the cyclohexane ring and fluorophenyl group. Refinement parameters (R-factor < 0.05) and hydrogen-bonding networks validate the cis configuration . Alternative methods include NOESY NMR to detect spatial proximity between protons on the cyclohexane and fluorophenyl moieties.

Q. What safety precautions are necessary when handling this compound?

Based on structural analogs, avoid inhalation, skin contact, and dust formation. Use fume hoods, NIOSH-approved respirators, and chemical-resistant gloves. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Fire hazards include toxic gases (e.g., CO, NOx), requiring alcohol-resistant foam or CO₂ extinguishers .

Q. Which analytical techniques are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min can resolve impurities. Confirm purity ≥98% via peak integration. Complementary methods include elemental analysis (C, H, N) and mass spectrometry (ESI-MS) for molecular weight confirmation .

Advanced Research Questions

Q. How can isomerization between cis and trans forms be minimized during synthesis?

Steric hindrance from the 2-fluorophenyl group favors cis isomer formation. However, trace trans isomers may arise via keto-enol tautomerism. Use low-polarity solvents (e.g., hexane) and acidic conditions (pH 4–6) to stabilize the cis configuration. Lewis acids (e.g., AlCl₃) can selectively catalyze cis-to-trans conversion if required, as demonstrated in analogous cyclohexane systems .

Q. What strategies are effective for evaluating its biological activity in vitro?

Screen for antimicrobial or enzyme-inhibitory activity using broth microdilution (MIC assays) or fluorogenic substrates. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., MDCK II) with IC₅₀ calculations. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial topoisomerases) can predict binding modes, validated by mutagenesis studies .

Q. How do electronic effects of the 2-fluorophenyl group influence reactivity?

The electron-withdrawing fluorine atom stabilizes the oxoethyl group via resonance, enhancing electrophilicity at the ketone. This impacts nucleophilic attack during derivatization (e.g., amidation). DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces, revealing charge distribution at reactive sites .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization risks increase at higher temperatures. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to preserve stereochemistry. Process analytical technology (PAT) like in-situ FTIR monitors reaction progress. Pilot-scale trials in batch reactors with controlled cooling (0–5°C) mitigate thermal degradation .

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

Variability may stem from differences in assay conditions (e.g., serum concentration, pH). Replicate experiments using standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays). Cross-validate results with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity .

Q. Why do computational docking results conflict with experimental IC₅₀ values?

Docking assumes rigid protein structures, whereas flexibility (e.g., loop regions) affects ligand binding. Perform molecular dynamics simulations (GROMACS) to model conformational changes. Adjust scoring functions (e.g., MM-PBSA) to account for solvation and entropy effects .

Methodological Tables

Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling AgentEDCI/DMAP
Solvent SystemDCM/DMF (3:1 v/v)
Reaction Time16–24 hours
Purification MethodFlash Chromatography (SiO₂)

Table 2: Analytical Specifications

MethodTarget SpecificationReference
HPLC Purity≥98% (Area normalization)
Elemental AnalysisC, H, N within ±0.4%
Melting Point152–154°C (DSC)

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